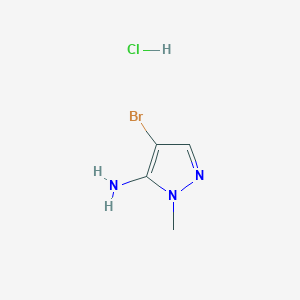

4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H6BrN3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride typically involves the bromination of 1-methyl-1H-pyrazol-5-amine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired position. The resulting 4-bromo-1-methyl-1H-pyrazol-5-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The purification of the product is achieved through crystallization or other separation techniques to obtain the hydrochloride salt in high purity.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine at C4 undergoes SNAr reactions with nitrogen- and oxygen-based nucleophiles under mild conditions. Key findings include:

Table 1: SNAr Reactivity with Selected Nucleophiles

-

The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing bromine and methyl group’s inductive effects .

-

Amines outperform alkoxides in reactivity due to stronger nucleophilicity .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 90°C, 24h.

Scope:

-

Aryl boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) achieve >90% conversion .

-

Heteroaryl boronic acids (e.g., pyridinyl) yield 60–75% due to steric hindrance .

Table 2: Representative Suzuki-Miyaura Products

| Boronic Acid | Product Structure | Yield |

|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | 4-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine | 92% |

| 2-ThienylB(OH)₂ | 4-(thiophen-2-yl)-1-methyl-1H-pyrazol-5-amine | 68% |

Amine Functionalization

The C5 amine undergoes acylation and alkylation:

Acylation

Conditions: Acetyl chloride (1.2 eq), pyridine (2 eq), CH₂Cl₂, 0°C → RT, 2h.

-

Forms N-acetyl-4-bromo-1-methyl-1H-pyrazol-5-amine in 88% yield .

-

Bulky acylating agents (e.g., pivaloyl chloride) reduce yields to 50–60% due to steric crowding .

Reductive Alkylation

Conditions: Formaldehyde (2 eq), NaBH₃CN (1.5 eq), MeOH, RT, 6h.

Cyclization Reactions

The amine and bromine groups enable intramolecular cyclizations:

Example:

-

Reaction with CS₂/KOH in DMSO at 120°C for 8h yields 1-methyl-5H-pyrazolo[3,4-d]thiazol-6-amine (65%) .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

Stability Under Thermal/Photolytic Conditions

Comparative Reactivity with Analogues

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) for SNAr

| Compound | Piperidine (k) | Morpholine (k) |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazol-5-amine | 1.8 × 10⁻³ | 2.1 × 10⁻³ |

| 4-Chloro-1-methyl-1H-pyrazol-5-amine | 5.6 × 10⁻⁴ | 7.3 × 10⁻⁴ |

科学研究应用

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical agents, particularly those exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Its role as an intermediate allows for the development of more complex molecules that target specific biological pathways.

Materials Science

In materials science, 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is utilized in creating new materials with tailored electronic or optical properties. Its ability to form coordination complexes with metals can lead to novel applications in sensors and catalysis.

Biological Research

The compound acts as a tool in biological research, aiding in the exploration of pathways involving pyrazole derivatives. It can modulate enzyme activities and receptor interactions, making it valuable for studying various biological mechanisms.

Chemical Synthesis

It is employed in synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development. The compound's versatility allows for modifications that can enhance efficacy against specific targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives:

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

These results indicate that structural modifications can significantly enhance cytotoxicity against various cancer cell lines.

Antimicrobial Efficacy

Research published in ACS Omega highlighted that pyrazole derivatives exhibit substantial antimicrobial activity. The structural characteristics of this compound contribute to its effectiveness against a range of pathogens .

Anti-inflammatory Mechanisms

Studies have shown that pyrazole derivatives can reduce inflammation effectively in animal models. For instance, Sivaramakarthikeyan et al. demonstrated that these compounds could mitigate inflammatory responses without significant side effects.

作用机制

The mechanism of action of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

相似化合物的比较

Similar Compounds

4-Bromo-1H-pyrazol-5-amine: Similar in structure but lacks the methyl group at the 1-position.

1-Methyl-1H-pyrazol-5-amine: Similar but lacks the bromine atom at the 4-position.

4-Chloro-1-methyl-1H-pyrazol-5-amine: Similar but has a chlorine atom instead of bromine.

Uniqueness

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and binding properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

生物活性

4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has gained attention due to its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, enhancing its solubility and potential interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions : Pyrazole derivatives, including this compound, can interact with various biological targets such as enzymes and receptors. These interactions often involve both covalent and non-covalent bonding, influencing critical biochemical pathways.

Biochemical Pathways : The compound may affect multiple pathways depending on its target. For instance, it has been noted to influence cell signaling pathways related to inflammation and cancer proliferation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, which are critical in managing various inflammatory diseases.

- Anticancer Potential : Research indicates that pyrazole derivatives can serve as promising anticancer agents. For example, studies have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective growth inhibition .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties, showing effectiveness against specific bacterial strains .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

- Inflammation Modulation : Another study indicated that certain pyrazole derivatives could modulate inflammatory responses in cellular models, suggesting their potential use in treating inflammatory diseases .

Data Tables

| Activity Type | Cell Line/Model | IC50/Effectiveness |

|---|---|---|

| Anticancer | MCF7 | 3.79 µM |

| Anticancer | A549 | 26 µM |

| Antimicrobial | E. coli | Effective |

| Anti-inflammatory | In vitro models | Significant modulation |

Synthesis and Structural Considerations

The synthesis of this compound involves several chemical reactions that allow for the formation of complex molecules useful in medicinal chemistry. Its structural similarities to other bioactive compounds enhance its potential for diverse applications in drug discovery .

属性

IUPAC Name |

4-bromo-2-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMXDVUBOSJXRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。